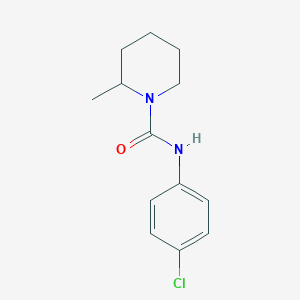
2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It is studied for its potential antimicrobial and antitumor activities.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes, such as penicillin-binding proteins, which are essential for bacterial cell wall synthesis.
Pathways Involved: By binding to these enzymes, the compound inhibits their activity, leading to the disruption of bacterial cell wall synthesis and ultimately causing bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: Known for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
2,4(1H,3H)-Quinazolinedione: Exhibits a broad range of biological activities, including antimicrobial and antitumor properties.
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)ethyl 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-5-13(6-8-14)11-17(22)24-10-9-21-12-20-16-4-2-1-3-15(16)18(21)23/h1-8,12H,9-11H2 |
InChI Key |
RWDXYXRMUNTAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)

![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)





